molecular formula C22H18F3N5O2S B2450389 2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1358286-22-2

2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2450389
CAS RN: 1358286-22-2
M. Wt: 473.47
InChI Key: YVPJXKUDMJBQFE-UHFFFAOYSA-N
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Description

2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N5O2S and its molecular weight is 473.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, due to its complex structure, is part of a broader group of compounds that have been synthesized and analyzed for their structural properties. For instance, the unexpected synthesis of novel 2-pyrone derivatives, including similar complex compounds, was reported, highlighting the synthesis process, crystal structures, and computational studies to understand their molecular interactions and stability. These studies employ methods like X-ray diffraction (XRD) and density functional theory (DFT) to compare theoretical and experimental parameters, offering insights into the compound's structural intricacies (Sebhaoui et al., 2020).

Heterocyclic Chemistry and Potential Biological Applications

The compound falls under the category of heterocyclic chemistry, where pyrazolo and pyrimidine rings are often explored for their potential in various biological applications. Studies have focused on the synthesis of pyrazolo and pyrimidine-based derivatives due to their relevance in medicinal chemistry, including their roles in antitumor, antimicrobial, and anti-inflammatory activities. For example, novel pyrazolopyrimidine derivatives have been synthesized and tested for anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Similarly, the antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives highlights the antimicrobial potential of such compounds, suggesting their application in developing new antimicrobial agents (El-sayed et al., 2017).

properties

IUPAC Name

2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2S/c1-29-19-17(11-26-29)28-21(30(20(19)32)12-14-7-3-2-4-8-14)33-13-18(31)27-16-10-6-5-9-15(16)22(23,24)25/h2-11H,12-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJXKUDMJBQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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